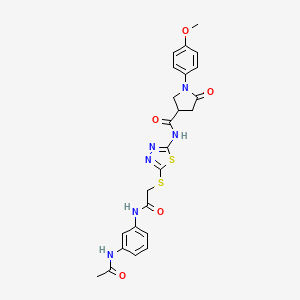
N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24N6O5S2 and its molecular weight is 540.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by multiple functional groups, including a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H19N5O4S2 with a molecular weight of 457.5 g/mol. The structure features a pyrrolidine ring, a thiadiazole ring, and an acetamidophenyl group, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5O4S2 |
| Molecular Weight | 457.5 g/mol |
| CAS Number | 868973-28-8 |
- Antitumor Activity : The 1,3,4-thiadiazole ring has been associated with significant anticancer properties. Studies indicate that compounds containing this moiety can inhibit RNA and DNA synthesis without affecting protein synthesis, targeting uncontrolled cell division characteristic of neoplastic diseases .
- Interaction with Biological Targets : Molecular docking studies suggest that derivatives of this compound can form hydrogen bonds with tubulin, potentially inhibiting cancer cell proliferation. The presence of heteroatoms in the thiadiazole ring allows for interactions with key kinases involved in tumorigenesis .
- Antimicrobial Properties : Compounds with the thiadiazole framework have demonstrated antimicrobial activity against various pathogens. The mechanisms often involve disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Case Studies and Research Findings
- Anticancer Efficacy : A study reported that derivatives similar to the target compound showed promising activity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values of 4.37 ± 0.7 µM and 8.03 ± 0.5 µM respectively . This indicates strong potential for further development as anticancer agents.
- Antimicrobial Activity : Research has highlighted the effectiveness of 1,3,4-thiadiazole derivatives against various bacterial strains. For example, certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents .
- Neuroprotective Effects : Some studies have explored the neuroprotective properties of thiadiazole derivatives in models of epilepsy and neurodegeneration. Compounds were tested for anticonvulsant activity using the maximal electroshock and pentylenetetrazol models, showing promising results in reducing seizure frequency .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O5S2/c1-14(31)25-16-4-3-5-17(11-16)26-20(32)13-36-24-29-28-23(37-24)27-22(34)15-10-21(33)30(12-15)18-6-8-19(35-2)9-7-18/h3-9,11,15H,10,12-13H2,1-2H3,(H,25,31)(H,26,32)(H,27,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKYWPJXZQDQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














